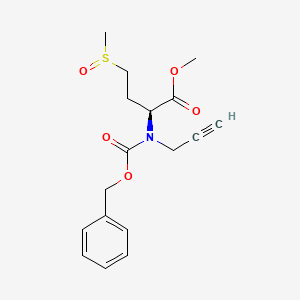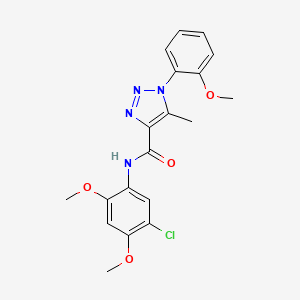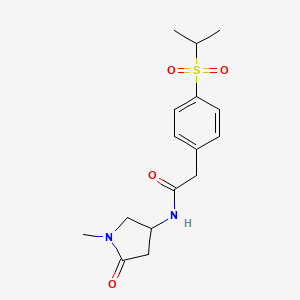
2-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, also known as CTET, is a compound that has gained attention in the scientific community due to its potential applications in medical research. CTET is a benzamide derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a compound with potential interest in scientific research, particularly in the fields of chemistry and pharmacology. While direct studies on this specific compound are limited, insights can be drawn from research on structurally related compounds and their applications in various scientific contexts.
Chemical and Structural Properties
Research on related compounds demonstrates the significance of structural elements such as pyrrolidine, thiophene, and benzamide in medicinal chemistry. Pyrrolidine derivatives are widely recognized in drug discovery for their versatility and biological activity, potentially influencing stereochemistry and pharmacophore exploration due to their sp^3 hybridization and non-planarity (Li Petri et al., 2021). Thiophene analogues, on the other hand, have been explored for their potential carcinogenicity and chemical properties, indicating the importance of aromatic systems in pharmacological studies (Ashby et al., 1978).
Biological Activity and Pharmacology
The incorporation of benzamide derivatives in drug development has been highlighted due to their affinity and selectivity for dopamine D2-like receptors, presenting a foundation for understanding central dopamine receptor function and its implication in behavior (Martelle & Nader, 2008). This suggests potential neurological or psychoactive applications of similar compounds.
Synthetic Applications and Material Science
Compounds with pyrrolidine, thiophene, and benzamide moieties have been instrumental in synthetic chemistry, serving as precursors or intermediates in the synthesis of a wide range of heterocyclic compounds. These applications underscore the compound's relevance in the synthesis of novel materials or therapeutic agents (Negri et al., 2004).
Environmental and Toxicological Considerations
While the focus on direct environmental or toxicological studies of 2-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is beyond the available literature, related research emphasizes the importance of understanding the potential impacts of chemical compounds on health and the environment. For instance, studies on chlorpyrifos and cypermethrin indicate the relevance of assessing developmental and lung toxicity in animal models, which may parallel considerations for structurally related compounds (Shaikh & Sethi, 2020).
Propiedades
IUPAC Name |
2-chloro-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c18-15-6-2-1-5-14(15)17(21)19-11-16(13-7-10-22-12-13)20-8-3-4-9-20/h1-2,5-7,10,12,16H,3-4,8-9,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCGSQKZLVQXPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=CC=CC=C2Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2848706.png)
![3-(1-Oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)-N-propan-2-ylpropanamide](/img/structure/B2848707.png)

![Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2848710.png)







![2-(4-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2848724.png)
![Tert-butyl 3-{[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]amino}pyrrolidine-1-carboxylate](/img/structure/B2848726.png)
